Rubidium chlorate

Übersicht

Beschreibung

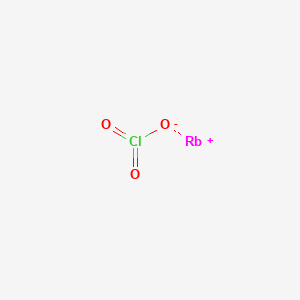

Rubidium chlorate is an inorganic compound with the chemical formula ( \text{RbClO}_3 ). It is composed of rubidium, chlorine, and oxygen. This compound is known for its oxidizing properties and is used in various chemical applications. This compound appears as a white crystalline solid and is highly soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rubidium chlorate can be synthesized through the reaction of rubidium hydroxide with chloric acid: [ \text{RbOH} + \text{HClO}_3 \rightarrow \text{RbClO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the electrolysis of rubidium chloride in the presence of water. The process involves the following steps:

- Dissolving rubidium chloride in water to form an aqueous solution.

- Passing an electric current through the solution to oxidize the chloride ions to chlorate ions.

- The resulting solution is then evaporated to crystallize this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Rubidium chlorate undergoes several types of chemical reactions, including:

Oxidation: this compound acts as an oxidizing agent and can oxidize various substances.

Reduction: It can be reduced to rubidium chloride and oxygen gas.

Decomposition: Upon heating, this compound decomposes to form rubidium chloride and oxygen gas: [ 2\text{RbClO}_3 \rightarrow 2\text{RbCl} + 3\text{O}_2 ]

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include reducing agents such as sulfur dioxide or hydrogen peroxide.

Reduction Reactions: Reducing agents like hydrogen gas or carbon monoxide can be used.

Decomposition Reactions: Heating this compound to high temperatures (above 400°C) leads to its decomposition.

Major Products Formed:

Oxidation: Various oxidized products depending on the reactants.

Reduction: Rubidium chloride and oxygen gas.

Decomposition: Rubidium chloride and oxygen gas.

Wissenschaftliche Forschungsanwendungen

Introduction to Rubidium Chlorate

This compound (RbClO₃) is an inorganic compound that has garnered attention for its diverse applications in scientific research, particularly in chemistry and biology. As a powerful oxidizing agent, it plays a crucial role in various chemical reactions and has potential therapeutic applications. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Key Properties

- Molecular Formula : ClO₃Rb

- Molecular Weight : 168.919 g/mol

- CAS Registry Number : 13446-71-4

Chemistry

This compound is primarily used as an oxidizing agent in various chemical syntheses. Its reactivity allows it to participate in oxidation-reduction reactions, making it valuable for producing other chemical compounds .

Biology

In biological studies, this compound is employed to investigate oxidative stress and its effects on cellular systems. It has been used to explore mechanisms of oxidative damage and the potential protective effects of antioxidants.

Medicine

Research has indicated potential therapeutic applications for this compound, particularly in treating musculoskeletal and respiratory disorders. Preparations containing rubidium ions have been shown to alleviate pain and inflammation when applied topically or administered internally .

Industrial Applications

This compound is utilized in the production of specialty chemicals and serves as a reagent in analytical chemistry for determining certain elements. Its unique properties make it suitable for specific industrial processes where controlled oxidation is required.

Case Study 1: Therapeutic Applications

A study explored the efficacy of topical preparations containing rubidium ions for treating musculoskeletal pain. Patients who applied a cream containing rubidium chloride reported significant pain relief within thirty minutes of application, demonstrating its potential as a therapeutic agent .

Case Study 2: Oxidative Stress Research

Research involving this compound has provided insights into oxidative stress mechanisms in cells. By using this compound, scientists were able to elucidate pathways involved in cellular damage due to oxidative agents, contributing to a better understanding of conditions related to oxidative stress.

Wirkmechanismus

Rubidium chlorate can be compared with other chlorates such as sodium chlorate, potassium chlorate, and cesium chlorate. Here are some key points of comparison:

Sodium Chlorate (NaClO3): Similar oxidizing properties but more commonly used in industrial applications.

Potassium Chlorate (KClO3): Widely used in pyrotechnics and as a disinfectant.

Cesium Chlorate (CsClO3): Less common but has similar chemical properties to this compound.

Uniqueness of this compound: this compound is unique due to its specific reactivity and solubility properties, which make it suitable for specialized applications in scientific research and industry.

Vergleich Mit ähnlichen Verbindungen

- Sodium chlorate (( \text{NaClO}_3 ))

- Potassium chlorate (( \text{KClO}_3 ))

- Cesium chlorate (( \text{CsClO}_3 ))

Biologische Aktivität

Rubidium chlorate (RbClO₃) is an inorganic compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic uses, and relevant case studies.

This compound is a salt formed from rubidium and chloric acid. It is primarily known for its oxidative properties, which can influence biological systems. The biological activity of this compound is largely attributed to the release of reactive oxygen species (ROS) upon decomposition, which can affect cellular signaling pathways.

Biological Effects

-

Cellular Uptake and Toxicity :

- Studies indicate that rubidium ions can alter cellular functions by modulating ion transport mechanisms. For instance, rubidium ions have been shown to influence sodium-potassium ATPase activity in red blood cells, impacting ion homeostasis and potentially leading to cytotoxic effects at higher concentrations .

- The uptake of rubidium ions can be affected by external sodium concentrations, suggesting a complex interaction between these ions in cellular environments .

-

Effects on Microbiota :

- Research has demonstrated that rubidium chloride (a related compound) can significantly alter fecal microbiota composition in mice, enhancing the abundance of beneficial bacteria while inhibiting less favorable lineages. This alteration may contribute to potential anticancer and anti-depressant effects, indicating a link between rubidium compounds and gut health .

- Thyroid Function :

Therapeutic Applications

This compound's biological properties suggest several potential therapeutic applications:

- Pain Management : Topical preparations containing rubidium chloride have been reported to relieve pain associated with musculoskeletal disorders. The mechanism involves blocking local nerve endings, thus reducing pain transmission .

- Respiratory Disorders : Rubidium chloride formulations have shown effectiveness in suppressing coughs and alleviating symptoms of respiratory conditions by acting on epithelial tissues .

Case Study 1: Toxicity Assessment

A study investigated the toxicity of various rubidium compounds, including this compound, highlighting the need for careful dosage management due to significant cytotoxic effects observed at elevated concentrations. The findings suggested that while low doses might be therapeutically beneficial, higher doses could lead to adverse effects on cellular integrity and function.

Case Study 2: Microbiota Modulation

In a controlled experiment with mice, administration of rubidium chloride resulted in significant shifts in fecal microbial composition. This study provided insights into how rubidium compounds could serve as modulators of gut microbiota, potentially leading to therapeutic strategies for conditions linked to dysbiosis .

Data Summary

Eigenschaften

IUPAC Name |

rubidium(1+);chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXRGRLACABJNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO3, ClO3Rb | |

| Record name | rubidium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635476 | |

| Record name | Rubidium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-71-4 | |

| Record name | Rubidium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.